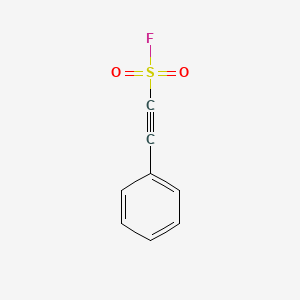

Phenylethynesulfonyl fluoride

Description

Strategic Positioning of Phenylethynesulfonyl Fluoride (B91410) within the Landscape of Organosulfur Fluorine Chemistry

The field of organosulfur fluorine chemistry involves organic compounds containing both sulfur and fluorine, which often exhibit unique chemical and physical properties. sigmaaldrich.com Within this landscape, phenylethynesulfonyl fluoride is strategically positioned as a highly valuable bifunctional reagent. d-nb.info Its utility stems from the presence of two distinct reactive sites:

The Sulfonyl Fluoride (-SO₂F) Group: This is the cornerstone of its participation in SuFEx chemistry. The S-F bond, while remarkably stable under many conditions, can be selectively activated to react with nucleophiles, forming robust new linkages. eurekalert.orgenamine.net

The Phenylethynyl Group (Ph-C≡C-): The alkyne functionality serves as a versatile handle for a wide array of chemical transformations. It can participate in classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, radical trapping, and other metal-catalyzed cross-coupling reactions. d-nb.infoorganic-chemistry.org

This dual reactivity allows for sequential and orthogonal chemical strategies. For instance, the sulfonyl fluoride can be used in a SuFEx reaction, while the alkyne remains available for subsequent modification, or vice versa. chemrxiv.org this compound, for example, has been utilized as a precursor for the FSO₂ radical and as a radical trapping reagent, leading to the formation of β-alkynyl-fluorosulfonylalkanes which can be further diversified using SuFEx click chemistry. d-nb.info

Historical Trajectories and Foundational Concepts of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Although organic compounds containing the sulfonyl fluoride (-SO₂F) group have been known for over a century, their synthetic potential was largely underutilized. sigmaaldrich.com This changed dramatically in 2014 when K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new generation of "click chemistry". sigmaaldrich.comeurekalert.org Click chemistry is a concept focused on reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnih.gov

SuFEx chemistry is built upon the unique reactivity of the hexavalent sulfur-fluorine bond. Key foundational concepts include:

Exceptional Stability and Controlled Reactivity: Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to hydrolysis and reduction, and are often inert even in harsh conditions like refluxing aniline. sigmaaldrich.com However, their reactivity can be "switched on" under specific catalytic conditions (e.g., using bases or fluoride salts) to react efficiently with nucleophiles like amines and phenols. chemrxiv.orgnih.gov

Reliable and Specific Linkage Formation: The SuFEx reaction reliably and chemoselectively forms extremely stable sulfonyl-based links (e.g., sulfonamides, sulfonate esters). sigmaaldrich.com The reaction occurs exclusively at the sulfur center, preventing unwanted side reactions. sigmaaldrich.com

Broad Utility: SuFEx has found widespread application in diverse fields, including drug discovery, chemical biology, materials science, and polymer synthesis. sigmaaldrich.comeurekalert.org It allows for the rapid assembly of molecular libraries and the late-stage functionalization of complex molecules. nih.gov

The development of SuFEx catapulted sulfonyl fluorides from a chemical curiosity to a cornerstone of modern synthetic chemistry, providing a robust method for connecting molecular building blocks. sigmaaldrich.comnih.gov

Structural Underpinnings and Inherent Reactivity of Arylethynesulfonyl Fluorides

The structure of this compound dictates its unique reactivity profile. The molecule is tetrahedral at the sulfur center. wikipedia.org The key structural elements are the S-F bond and the conjugated system of the phenyl and ethynyl (B1212043) groups.

| Property | Value / Description | Source |

| IUPAC Name | 2-phenylethyne-1-sulfonyl fluoride | sigmaaldrich.com |

| CAS Number | 1934612-54-0 | sigmaaldrich.com |

| Molecular Formula | C₈H₅FO₂S | sigmaaldrich.com |

| Molecular Weight | 184.19 g/mol | sigmaaldrich.com |

| Key Functional Groups | Sulfonyl Fluoride (-SO₂F), Alkyne (-C≡C-) | d-nb.info |

The S-F bond is strong and relatively inert due to the high electronegativity of fluorine, which imparts significant ionic character and pi-donation from fluorine to sulfur, attenuating the electrophilicity of the sulfur atom. sigmaaldrich.com This inherent stability is a hallmark of sulfonyl fluorides. sigmaaldrich.com

The reactivity of this compound is twofold:

SuFEx Reactivity: The sulfonyl fluoride group undergoes nucleophilic substitution under specific activation, serving as a reliable electrophilic partner in SuFEx reactions to form sulfonates and sulfonamides. d-nb.infonih.gov This reaction is highly selective for the sulfur center.

Alkyne Reactivity: The terminal alkyne is a versatile functional group. It has been shown to act as a radical acceptor. For instance, in the radical 1,2-difunctionalization of unactivated alkenes, this compound serves as both the source of the fluorosulfonyl radical and the trapping agent, leading to products that retain the sulfonyl fluoride group for subsequent SuFEx diversification. d-nb.info This demonstrates the compound's capacity for integrated, multi-step syntheses.

This combination of a stable yet activatable SuFEx handle with a synthetically versatile alkyne group makes this compound and related arylethynesulfonyl fluorides powerful and strategic building blocks in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethynesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWFTGFTYXBVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934612-54-0 | |

| Record name | phenylethynesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenylethynesulfonyl Fluoride and Analogous Compounds

Diverse Approaches to Arylsulfonyl Fluoride (B91410) Synthesis

The synthesis of arylsulfonyl fluorides can be achieved through various modern chemical transformations, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Transition-Metal Catalysis in Carbon-Sulfur Bond Formation

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, a key step in the synthesis of arylsulfonyl fluorides. dicp.ac.cn Catalytic systems based on metals like copper, palladium, and bismuth have been successfully employed.

One notable strategy involves the metal-catalyzed coupling of aryl halides, triflates, or boronic acids with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov The resulting sulfinate intermediate is then oxidized and fluorinated to yield the desired arylsulfonyl fluoride. nih.gov For instance, copper-catalyzed fluorosulfonylation of aryl diazonium salts has been reported. nih.gov In this process, a Cu(I) species reduces the aryl diazonium salt to an aryl radical, which then reacts further to form the sulfonyl fluoride. nih.gov

Bismuth catalysis offers a main-group metal alternative for the synthesis of aryl sulfonyl fluorides from (hetero)aryl boronic acids. acs.orgacs.org A well-defined organobismuth(III) catalyst can facilitate the transmetalation of the boronic acid and subsequent insertion of sulfur dioxide into the bismuth-carbon bond. acs.org This is followed by oxidation to afford the final product. acs.org This method is advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups, including those found in challenging heteroaryl boronic acids. acs.orgacs.org

Rhodium catalysis has been utilized for the highly enantioselective conjugate addition of arylboronic acids to α,β-ethenesulfonyl fluorides, producing chiral 2-aryl substituted sulfonyl fluorides. semanticscholar.org This method demonstrates excellent functional group compatibility and provides access to a diverse array of β-arylated sulfonyl fluorides. semanticscholar.org

| Catalyst System | Starting Materials | Key Features |

| Copper | Aryl diazonium salts, SO2 surrogate | Radical-based mechanism. |

| Bismuth(III) | (Hetero)aryl boronic acids, SO2 | Redox-neutral catalysis, wide functional group tolerance. acs.orgacs.org |

| Rhodium(I) | 2-Arylethenesulfonyl fluorides, Arylboronic acids | Highly enantioselective, produces chiral sulfonyl fluorides. semanticscholar.org |

| Palladium(II) | Alkyl sulfonyl fluorides, Olefins | Stereoselective cyclopropanation. chemrxiv.org |

Electrochemical Synthesis for Sulfonyl Fluoride Precursors

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides, often avoiding the need for harsh oxidants or catalysts. purdue.eduthieme.deacs.org These techniques can be applied to a variety of starting materials, including thiols, disulfides, and sulfones. purdue.eduacs.org

One approach involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluoride source. thieme.deacs.org This method is applicable to a broad range of alkyl, benzyl (B1604629), aryl, and heteroaryl thiols and disulfides and proceeds under mild conditions. acs.org The reaction is believed to proceed through the formation of a radical cation from the disulfide, which then reacts with fluoride. acs.org

Another electrochemical strategy enables the synthesis of β-keto sulfonyl fluorides through the radical fluorosulfonylation of vinyl acetates with sulfuryl chlorofluoride. sioc-journal.cn This electroreductive method does not require sacrificial electrodes or metal catalysts and can even be performed in a continuous flow reactor, highlighting its potential for scalability. sioc-journal.cn Furthermore, an electrochemical approach for the catalyst-free radical fluorosulfonylation of allyl bromides has been developed, providing straightforward access to versatile allyl sulfonyl fluorides under mild conditions. chemistryviews.org

Recent developments have also demonstrated the electrochemical synthesis of sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides, from readily available sulfinamides using triethylamine (B128534) trihydrofluoride as both the fluorinating agent and electrolyte. chinesechemsoc.org

Conversion Strategies from Sulfonamides

Sulfonamides, which are common functionalities in many biologically active molecules, can be directly converted into sulfonyl fluorides, offering a valuable late-stage functionalization strategy. mdpi.comresearchgate.net

A practical method involves the activation of sulfonamides with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) reagent and magnesium chloride (MgCl2) to form a sulfonyl chloride intermediate. mdpi.comresearchgate.net This intermediate is then converted in situ to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). mdpi.comresearchgate.net The high chemoselectivity of the pyrylium reagent allows for the conversion of complex and densely functionalized sulfonamides into their corresponding sulfonyl fluorides with good to excellent yields. researchgate.netd-nb.info This method has been successfully applied to various drug molecules containing sulfonamide groups, such as a glibenclamide precursor, (±)-sulpiride, and celecoxib. d-nb.info

The reaction conditions are generally mild, typically involving heating the sulfonamide with the reagents in a solvent like acetonitrile. researchgate.netd-nb.info The scope of this transformation is broad, tolerating a variety of functional groups including π-extended systems, electron-donating and electron-withdrawing groups, halogens, free hydroxyl groups, and protected anilines. d-nb.info

| Reagents | Substrate Scope | Key Advantages |

| Pyry-BF4, MgCl2, KF | Simple aryl and alkylsulfonamides, densely functionalized molecules, drug derivatives. researchgate.netd-nb.info | Mild conditions, high chemoselectivity, late-stage functionalization. researchgate.net |

Multi-Component Reaction Design for Sulfonyl Fluoride Construction

Multi-component reactions (MCRs) offer a highly efficient approach to building complex molecular architectures from simple starting materials in a single step. nih.govacs.org This strategy has been successfully applied to the synthesis of arylsulfonyl fluorides.

One such MCR involves the reaction of in situ-generated arynes, secondary amines, and sulfuryl fluoride (SO2F2). mdpi.comnih.gov The zwitterionic intermediate formed from the reaction of the aryne with the amine nucleophile is capable of capturing SO2F2 under mild conditions. nih.gov This transition-metal-free protocol provides a straightforward route to 2-amino-substituted arenesulfonyl fluoride derivatives in good to excellent yields. nih.gov

Another example is a three-component radical-polar crossover reaction involving the tandem addition of a fluorosulfonyl radical to two different olefins. acs.org This process, initiated by the selective addition of the FSO2 radical to an alkyl alkene, provides facile access to multiply functionalized aliphatic sulfonyl fluorides. acs.org Furthermore, a one-pot, multi-component reaction of aryltriazenes, DABSO, and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA) has been developed for the synthesis of a variety of sulfonyl fluorides in high yields under simple reaction conditions. researchgate.net

Radical-Mediated Pathways for Fluorosulfonylation

Radical-mediated reactions have become a cornerstone in modern organic synthesis, and their application in fluorosulfonylation has opened up new avenues for the preparation of sulfonyl fluorides. nih.govsioc-journal.cn These methods often utilize a fluorosulfonyl radical (FSO2•) source and proceed under mild conditions, showing broad functional group compatibility. nih.govnih.gov

The fluorosulfonyl radical can be generated from various precursors, such as sulfuryl chlorofluoride (FSO2Cl). nih.govacs.org One strategy involves the addition of the FSO2• radical to alkynes. nih.gov For instance, the vicinal addition of an alkoxysulfonyl or fluorosulfonyl group and a trifluoromethyl group to aryl alkyl alkynes has been developed. nih.gov This process allows for the synthesis of tetra-substituted alkenes bearing both a fluorosulfonyl group and a trifluoromethyl group. nih.gov

Visible-light-mediated, catalyst- and additive-free methods have also been reported for the radical ring-opening fluorosulfonylation of methylenecyclobutanols. acs.org In this reaction, sulfuryl chlorofluoride acts as both the FSO2 radical precursor and an electron acceptor, leading to the formation of FSO2-functionalized γ,δ-unsaturated carbonyls with high regioselectivity and stereoselectivity. acs.org

A practical platform for radical fluorosulfonylation utilizes a bench-stable, crystalline benzimidazolium fluorosulfonate salt. nih.gov This reagent, upon photocatalytic single-electron transfer reduction, generates the fluorosulfonyl radical, which can then react with various alkenes to produce alkenyl sulfonyl fluorides, alkylsulfonyl fluorides, and migratory fluorosulfonylation products with good yields and high stereoselectivity. nih.gov

| Radical Source | Substrates | Key Features |

| FSO2Cl | Alkynes, Methylenecyclobutanols, Allyl Bromides | Vicinal functionalization, ring-opening reactions, electrochemical methods. chemistryviews.orgnih.govacs.org |

| Benzimidazolium fluorosulfonate salt | Alkenes | Photocatalytic, air-stable reagent, high stereoselectivity. nih.gov |

Stereocontrolled Synthesis of Unsaturated Sulfonyl Fluorides

The stereocontrolled synthesis of unsaturated sulfonyl fluorides is crucial for accessing chiral molecules with potential applications in medicinal chemistry and materials science.

A notable method for achieving stereocontrol is through the use of a remote sulfinyl group. It has been demonstrated that a sulfinyl group in the ortho position of a benzyl carbanion can confer sufficient chemical and configurational stability to allow for completely stereoselective reactions with β-substituted vinyl sulfones and α,β-unsaturated esters. nih.govacs.org This approach leads to the formation of enantiomerically pure γ-fluorinated γ-phenylsulfones and γ-phenylesters with two chiral centers. nih.gov The reactions typically yield separable mixtures of two epimers with high diastereomeric excess. nih.govacs.org

Furthermore, the palladium(II)-catalyzed cyclopropanation of unactivated olefins using alkyl sulfonyl fluorides as ambiphilic reagents allows for the stereoselective synthesis of cis-substituted cyclopropanes. chemrxiv.org This transformation is compatible with a variety of alkyl sulfonyl fluorides and internal alkenes, providing access to challenging 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms of Phenylethynesulfonyl Fluoride

Fundamental Principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry transformation that relies on the unique properties of the sulfur(VI)-fluoride bond. nih.gov This bond, while remarkably stable to many conditions including oxidation, reduction, and thermolysis, can be activated to react with nucleophiles. nih.gov The SuFEx process is characterized by the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions. nih.gov This reactivity is often facilitated by Lewis bases, bifluoride salts, or even biological nucleophiles under metal-free conditions. nih.gov

Nucleophilic Activation and Engagement with Biological Nucleophiles

The sulfonyl fluoride group in compounds like phenylethynesulfonyl fluoride is reactive towards a variety of nucleophiles. mdpi.com This reactivity is central to its utility in chemical biology and medicinal chemistry. mdpi.com Sulfonyl fluorides can form covalent bonds with multiple nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, and histidine. nih.govmdpi.com This ability to engage with biological nucleophiles has made them valuable tools for irreversibly labeling and modulating protein targets. mdpi.com

The activation of the S-F bond for nucleophilic attack is a key step in SuFEx reactions. While the S(VI)-F bond is generally stable, its electrophilicity can be "unleashed" under specific conditions, allowing for rapid reactions. nih.gov For instance, the reaction with phenols can be facilitated by silylating the phenol (B47542) or by using a base like triethylamine (B128534). thieme-connect.com The mechanism of activation is thought to involve the intermediacy of species like bifluoride ions, which help to facilitate the departure of the fluoride leaving group. nih.gov

A notable aspect of SuFEx chemistry is its applicability in biological systems. nih.gov The reactivity of sulfonyl fluorides with nucleophilic residues in proteins is often dependent on the local chemical environment, which can provide the necessary activation. nih.gov For example, phenylmethanesulfonyl fluoride is a well-known inhibitor of serine proteases. nih.gov Recent developments have even allowed for the selective derivatization of tyrosine residues by using specific catalysts like tetramethylguanidine. nih.gov

Scope of SuFEx Connectivity in Organic Synthesis

The scope of SuFEx chemistry is broad, enabling the connection of diverse molecular modules through a sulfur(VI) hub. nih.gov This has led to its application in various fields, including polymer science, drug discovery, and materials science. researchgate.net SuFEx reactions provide a reliable method for forming S(VI)-O and S(VI)-N bonds by reacting sulfonyl fluorides with aryl silyl (B83357) ethers and amines, respectively. nih.gov

The versatility of SuFEx is further enhanced by the availability of a wide range of "SuFExable" hubs. nih.gov These hubs, which contain the sulfonyl fluoride group, can be incorporated into various molecules and then used to connect with other molecules containing suitable nucleophiles. nih.gov This modular approach allows for the rapid synthesis of large and diverse libraries of compounds. nih.gov For example, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have been used as connective hubs in "Diversity Oriented Clicking" (DOC) to generate libraries of heterocyclic compounds with potential biological activity. nih.gov

The table below summarizes the reactivity of sulfonyl fluorides with various nucleophiles in the context of SuFEx chemistry.

| Nucleophile | Product | Catalyst/Conditions | Reference(s) |

| Phenols | Aryl Sulfonates | Triethylamine, Silylating agents | thieme-connect.com |

| Amines (primary) | Sulfonamides | Base | nih.gov |

| Aryl Silyl Ethers | Aryl Sulfonates | Base | thieme-connect.comnih.gov |

| Biological Nucleophiles (e.g., Tyr, Lys, Ser) | Covalently Modified Proteins | Proximity-induced activation, specific catalysts (e.g., tetramethylguanidine) | nih.gov |

Pathways in Radical Fluorosulfonylation Processes

Recently, radical fluorosulfonylation has emerged as a significant method for synthesizing sulfonyl fluorides. nih.govrsc.org This approach involves the generation of a fluorosulfonyl radical (•SO2F), which can then react with unsaturated compounds like alkenes and alkynes. rsc.orgresearchgate.net

A key challenge in this area has been the generation of the •SO2F radical, as the S(VI)-F bond has a high homolytic bond dissociation energy. researchgate.net Early methods utilized precursors like sulfuryl chlorofluoride (FSO2Cl). nih.govspringernature.com More recently, bench-stable crystalline reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts have been developed as effective redox-active precursors for the •SO2F radical under photoredox conditions. nih.govresearchgate.net These reagents have expanded the scope of radical fluorosulfonylation to include previously challenging substrates. researchgate.net

The radical hydro-fluorosulfonylation of alkynes, for instance, can lead to the formation of valuable alkenylsulfonyl fluorides with high Z-selectivity, which are typically less stable and more difficult to synthesize than their E-isomers. nih.gov This process demonstrates the utility of radical pathways in accessing unique structural motifs.

Cycloaddition Reactions Involving Ethynylsulfonyl Fluoride Moieties

The ethynyl (B1212043) group in this compound and related compounds allows them to participate in various cycloaddition reactions. These reactions provide a powerful tool for the construction of diverse heterocyclic and carbocyclic frameworks. nih.govuni-muenchen.de

One prominent example is the [3+2] cycloaddition. For instance, vinyl sulfonyl fluorides react with in-situ generated azomethine ylides to produce pyrrolidine-3-sulfonyl fluorides. enamine.net Similarly, the reaction of ethenesulfonyl fluoride with dimethyl diazomalonate proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which can then lead to cyclopropane (B1198618) or cyclobutane (B1203170) derivatives. uni-muenchen.de

Furthermore, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have been employed in a "Diversity Oriented Clicking" (DOC) strategy, where they undergo cycloaddition with a range of dipoles and cyclic dienes. nih.gov This approach has yielded a large library of unique heterocyclic and bicyclic structures. nih.gov The pendant sulfonyl fluoride group in the products of these cycloadditions can then be further functionalized using SuFEx chemistry, demonstrating the modularity of this approach. nih.gov

The table below provides examples of cycloaddition reactions involving ethynylsulfonyl fluoride moieties.

| Reaction Type | Reactants | Product Type | Reference(s) |

| [3+2] Cycloaddition | Vinyl Sulfonyl Fluoride + Azomethine Ylide | Pyrrolidine-3-sulfonyl Fluoride | enamine.net |

| 1,3-Dipolar Cycloaddition | Ethenesulfonyl Fluoride + Dimethyl Diazomalonate | Pyrazoline, Cyclopropane, Cyclobutane | uni-muenchen.de |

| [2+2] Cycloaddition | Ethene-1,1-disulfonyl difluoride + Alkynes | 1,1-Bissulfonylfluoride substituted cyclobutenes | nih.gov |

| Diels-Alder | 2-Substituted-Alkynyl-1-Sulfonyl Fluoride + Cyclic Dienes | Bicyclic Adducts | nih.gov |

Reductive Transformations: Desulfonylation Pathways

The sulfonyl group, having served its purpose as an activating or directing group, can often be removed through reductive desulfonylation. wikipedia.org These reactions typically involve the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org

A variety of reducing agents can be employed for desulfonylation, including active metals (like sodium amalgam and magnesium), tin hydrides, and transition metal complexes. wikipedia.org The choice of reagent often depends on the specific substrate and the desired outcome. For instance, in the Julia-Lythgoe olefination, a β-hydroxy sulfone is reductively eliminated to form an alkene. researchgate.net

More recently, transition-metal-catalyzed methods have been developed for the reductive desulfonylation of α-sulfonylated compounds. nih.gov For example, a titanium(III)-catalyzed desulfonylation of α-sulfonyl nitriles and ketones has been reported, which proceeds via a homolytic C-S bond cleavage. nih.gov Additionally, a t-BuOK-mediated desulfonylation/dehydrogenation cascade reaction has been used to synthesize 1,3-dienes from vinyl sulfones. sioc-journal.cn

Reductive desulfonylation is a valuable tool in multi-step syntheses, allowing for the strategic use of the sulfonyl group as a traceless linchpin. researchgate.netnih.gov

Mechanistic Investigations of Phenylethynesulfonyl Fluoride Reaction Pathways

Elucidation of Reaction Intermediates in Sulfonyl Fluoride (B91410) Chemistry

The mechanism of nucleophilic substitution at a sulfonyl fluoride center can proceed through different pathways, influencing the nature of the reaction intermediates. For many SuFEx-type reactions, a stepwise mechanism involving a Meisenheimer-like intermediate has been proposed. nih.gov However, concerted SN2-type mechanisms are also possible. chemrxiv.orgnih.gov

In the context of trapping experiments, which are powerful tools for identifying reactive intermediates, various short-lived species can be captured to elucidate reaction pathways. escholarship.org For sulfonyl fluoride reactions, the stability and reactivity of any proposed intermediate would be highly dependent on the specific reactants and conditions. For example, in the reaction of difluorocarbene with elemental sulfur, thiocarbonyl fluoride is generated as a key reactive intermediate. cas.cn

Mechanistic Insights into Functional Group Transformations

The transformation of the sulfonyl fluoride group into other functionalities is the cornerstone of its utility in synthesis. The reaction typically proceeds via nucleophilic attack at the electrophilic sulfur(VI) center. cas.cn The nature of the nucleophile dictates the resulting functional group.

Mechanistic studies on related sulfonimidoyl fluorides, which are isoelectronic to sulfonyl fluorides, reveal that reactions with phenolate (B1203915) anions are fast, bimolecular, and enantiospecific, proceeding via an addition-elimination mechanism or a concerted SN2 pathway. d-nb.info The deprotonation of the nucleophile can be a key factor controlling the reaction course. For instance, with N-nucleophiles, neutral amines may favor aromatic substitution on a fluorinated aryl ring, whereas the corresponding amine anions preferentially attack the sulfonyl group. chemrxiv.org

Furthermore, the transformation is not limited to simple nucleophilic substitution. Recent advancements have shown that sulfonyl fluorides can be converted into S(VI) radicals through cooperative organosuperbase activation and photoredox catalysis, enabling novel coupling reactions with alkenes. nih.gov This opens up new avenues for functional group transformations that depart from the traditional electrophilic behavior of the sulfonyl fluoride moiety.

Strategic Applications of Phenylethynesulfonyl Fluoride in Chemical Biology and Medicinal Chemistry Methodologies

Utilization in Irreversible Labeling of Biomoleculesnih.govresearchgate.netkinetolab.com

The ability of the sulfonyl fluoride (B91410) moiety to react with a variety of amino acid residues makes it an excellent tool for the irreversible labeling of biomolecules. mdpi.comresearchgate.net This application is crucial for mapping enzyme binding sites, identifying protein-protein interactions, and validating drug targets. nih.gov By forming a stable covalent bond, the label remains attached through subsequent biochemical assays, providing a permanent record of the interaction. acs.org This contrasts with reversible ligands, which can dissociate from their target. The development of radiofluorination methods, such as those for incorporating fluorine-18, further expands the utility of these compounds for sensitive detection in techniques like positron emission tomography (PET). nih.govnih.govresearchgate.net

Development of Modulators for Protein Functionnih.gov

Beyond simply labeling proteins, the covalent attachment of a phenylethynesulfonyl fluoride-based molecule can directly modulate the protein's biological function. molbiolcell.orggoogle.com When the covalent modification occurs within an enzyme's active site or at an allosteric site, it can lead to potent and sustained inhibition or activation of the protein. chemrxiv.org For example, a screen of a library of SuFExable compounds identified a selective and covalent inhibitor of human neutrophil elastase (hNE). chemrxiv.org This irreversible modulation offers pharmacological advantages, including enhanced potency and a prolonged duration of action, making these compounds valuable as both research tools and potential therapeutic agents. researchgate.netchemicalprobes.org

Advancement in Chemoselective Bioorthogonal Reactionsresearchgate.net

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. While the primary use of sulfonyl fluorides is as electrophilic probes, related fluoride chemistry is advancing bioorthogonal applications. nih.gov For instance, researchers have developed a fluoride-responsive click reaction using an alkynyl pyridinium (B92312) species. nih.gov In this system, the reactivity of an alkyne is "masked" by a silyl (B83357) protecting group, which can be selectively removed by a source of fluoride ions to trigger a cycloaddition reaction with an azide. nih.gov This fluoride-triggered bioorthogonal reaction has been successfully used for peptide modification, protein labeling, and cell imaging, showcasing the expanding role of fluoride-based chemistry in developing sophisticated, chemoselective tools for chemical biology. nih.gov

Computational Chemistry Analyses of Phenylethynesulfonyl Fluoride Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of phenylethynesulfonyl fluoride (B91410). These methods can predict a variety of molecular properties that govern the compound's behavior as a covalent modifier of proteins. nih.govijcce.ac.ir

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): This analysis reveals the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For phenylethynesulfonyl fluoride, the sulfur atom of the sulfonyl fluoride group is expected to be highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, which can influence its stability and reactivity.

Studies on related arylsulfonyl fluorides have shown that the electronic properties of the "warhead" can be predictably modulated by adjusting the electronic characteristics of the aryl substituent. acs.org This principle suggests that the phenylethynyl group in this compound plays a significant role in tuning the reactivity of the sulfonyl fluoride moiety.

| Computational Method | Calculated Property | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies the electrophilic sulfur center, the primary site for covalent bond formation. |

| DFT | Frontier Molecular Orbitals (HOMO-LUMO) | The LUMO distribution highlights the susceptibility of the S-F bond to nucleophilic attack. The energy gap indicates overall reactivity. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges and Orbital Interactions | Quantifies the partial positive charge on the sulfur atom and stabilizing interactions within the molecule. |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations provide crucial insights into how the ligand interacts with its biological target before the formation of a covalent bond.

The process typically involves:

Initial Docking: The this compound molecule is first placed into the binding site of the target protein using molecular docking programs.

System Solvation and Equilibration: The protein-ligand complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is gradually heated and equilibrated to a stable state.

Production MD: Long-timescale simulations are run to observe the dynamic behavior of the ligand within the binding pocket.

MD simulations can reveal:

Binding Stability: By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the non-covalent complex can be assessed. Stable binding is a prerequisite for an efficient covalent reaction.

Key Intermolecular Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and orientation of the ligand.

Conformational Changes: These simulations can show how the protein and ligand adapt to each other's presence, which can be critical for positioning the sulfonyl fluoride "warhead" correctly for reaction with a target amino acid residue.

For covalent inhibitors, MD simulations are essential for understanding the initial non-covalent binding step that precedes the irreversible bond formation. The insights gained can guide the optimization of the ligand scaffold to improve binding affinity and selectivity. biorxiv.org

Prediction of Reaction Energetics and Transition States

To understand the covalent modification of a target protein by this compound, it is crucial to investigate the reaction mechanism and its associated energetics. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for this purpose. In a QM/MM simulation, the reacting parts of the system (the ligand and the key amino acid residues) are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics force fields.

This approach allows for the calculation of:

Reaction Energy Profiles: By mapping the potential energy surface along the reaction coordinate, the energies of reactants, intermediates, transition states, and products can be determined.

Activation Barriers: The energy difference between the reactants and the transition state represents the activation barrier, which is a key determinant of the reaction rate. A lower activation barrier implies a faster covalent modification.

Transition State Structures: The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering a detailed mechanistic understanding of the reaction.

Studies on the sulfonylation of amino acids by aromatic sulfonyl fluorides have used these computational methods to elucidate the reaction mechanism. nih.gov For this compound, such calculations would likely model the nucleophilic attack of a lysine or tyrosine residue on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage, respectively. acs.org The calculated activation barrier for this process would be a quantitative measure of the compound's reactivity towards its target. For similar SuFEx reactions, activation barriers have been calculated to be around 21 kcal/mol. researchgate.net

| Computational Approach | Parameter Calculated | Importance for Covalent Inhibition |

|---|---|---|

| QM/MM Simulations | Activation Energy (ΔG‡) | Determines the kinetic feasibility and rate of the covalent bond formation with the target residue. |

| QM/MM Simulations | Reaction Energy (ΔG_rxn) | Indicates the thermodynamic stability of the resulting covalent adduct. |

| Transition State Theory | Transition State Geometry | Provides a detailed atomistic picture of the reaction mechanism, which is crucial for rational inhibitor design. |

Structure-Reactivity Relationship Studies via Computational Models

Computational models are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. jocpr.com

For a series of this compound analogs, computational models could be developed to:

Predict Inhibitory Potency: By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related inhibitors, a mathematical model can be built to predict the inhibitory activity (e.g., IC50 or k_inact/K_I) of new, untested compounds.

Identify Key Structural Features: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, these maps might indicate that bulky substituents in one region are beneficial, while electronegative groups in another are detrimental.

Guide Rational Design: The insights gained from QSAR and structure-reactivity studies can guide the design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of this compound, such studies would involve synthesizing and testing a library of analogs with variations in the phenyl ring substitution. The experimental data, combined with calculated molecular descriptors, would then be used to build a predictive computational model. This iterative process of design, synthesis, testing, and modeling is a cornerstone of modern drug discovery. researchgate.net

Derivatization and Functionalization Strategies for Phenylethynesulfonyl Fluoride

Chemical Modification of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO2F) group is characterized by a unique balance of stability and latent reactivity. researchgate.net While generally stable under many synthetic conditions, including in aqueous environments, it can be selectively activated to react with nucleophiles. researchgate.netenamine.net This reactivity is the cornerstone of SuFEx click chemistry, a set of reliable, metal-free reactions for connecting molecular building blocks. ccspublishing.org.cnnih.gov

The primary modification strategy for the sulfonyl fluoride moiety in phenylethynesulfonyl fluoride involves its reaction with various nucleophiles. This process, a nucleophilic substitution at the sulfur atom, results in the displacement of the fluoride ion and the formation of a new, stable covalent bond. Common nucleophiles include:

Phenols: In the presence of a base, such as cesium carbonate, phenols react with the sulfonyl fluoride to yield stable sulfonate esters. researchgate.net

Amines: Primary and secondary amines react to form robust sulfonamides. This transformation is highly efficient and tolerates a wide range of functional groups on the amine component. researchgate.net

Biological Nucleophiles: In the context of chemical biology, the sulfonyl fluoride group can act as a "warhead" to form covalent bonds with nucleophilic amino acid residues within protein binding pockets, such as lysine, tyrosine, and serine. nih.govresearchgate.netresearchgate.net This reaction is often highly specific, occurring only when the molecule is proximally bound to the target, a phenomenon sometimes referred to as proximity-induced reactivity. nih.gov

The SuFEx reaction is a key method for the late-stage functionalization of molecules containing a sulfonyl fluoride handle, allowing for the introduction of diverse chemical functionalities. latrobe.edu.audntb.gov.ua

| Nucleophile Class | Example Nucleophile | Resulting Linkage | Product Class |

|---|---|---|---|

| Alcohols/Phenols | 4-Methoxyphenol | -SO2-O-Ar | Sulfonate Ester |

| Primary Amines | Benzylamine | -SO2-NH-R | Sulfonamide |

| Secondary Amines | Piperidine | -SO2-NR2 | Sulfonamide |

| Amino Acid Residues | L-Lysine (side chain) | -SO2-NH-(protein) | Covalently Modified Protein |

| Amino Acid Residues | L-Tyrosine (side chain) | -SO2-O-(protein) | Covalently Modified Protein |

Incorporation into Advanced Chemical Scaffolds

The dual functionality of this compound makes it an exemplary "connective hub" for constructing complex molecular architectures. latrobe.edu.audntb.gov.ua The alkyne and sulfonyl fluoride groups can be addressed with distinct, non-interfering chemical reactions, allowing for the stepwise or simultaneous incorporation of the molecule into larger scaffolds.

Via Alkyne Chemistry: The terminal alkyne is a versatile functional group for a variety of transformations, particularly click chemistry cycloadditions.

1,3-Dipolar Cycloadditions: The alkyne can react with azides in the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. It can also react with other dipoles, such as nitrile oxides, to generate isoxazoles. researchgate.net This strategy allows for the fusion of the this compound core with other heterocyclic systems. latrobe.edu.audntb.gov.ua

Diels-Alder Reactions: The alkyne can function as a dienophile in [4+2] cycloaddition reactions with dienes, leading to the formation of three-dimensional bicyclic structures. latrobe.edu.audntb.gov.ua

Via Sulfonyl Fluoride Chemistry: As a covalent warhead, the sulfonyl fluoride group enables the incorporation of the entire molecule into biological macromolecules. By designing the phenylethyne portion of the molecule to bind non-covalently to a protein's active or allosteric site, the sulfonyl fluoride can be positioned to react with a nearby nucleophilic amino acid (e.g., Lys, Tyr, Ser, His), forming an irreversible, covalent bond. nih.govresearchgate.net This strategy is widely used in the development of chemical probes and covalent inhibitors. researchgate.netnih.gov

The orthogonal nature of these two functionalities allows this compound to act as a bifunctional linker, connecting two different molecular entities through distinct chemical transformations.

| Reactive Handle Used | Reaction Type | Reactant Partner | Resulting Scaffold Type |

|---|---|---|---|

| Ethynyl (B1212043) Group | 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole Heterocycle |

| Ethynyl Group | [4+2] Cycloaddition | Cyclic Diene | Bicyclic Adduct |

| Sulfonyl Fluoride Group | Covalent Modification (SuFEx) | Protein (e.g., Lysine residue) | Bioconjugate / Covalently Inhibited Protein |

| Both (Orthogonally) | Cycloaddition then SuFEx | Diene then Phenol (B47542) | Complex Polycyclic Molecule |

Methodologies for Library Generation in Chemical Discovery

The creation of chemical libraries for screening against biological targets is a fundamental strategy in drug discovery. This compound and its analogues, often termed 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), are ideal starting points for library synthesis due to their dual, orthogonally reactive handles. latrobe.edu.audntb.gov.ua This allows for a "Diversity Oriented Clicking (DOC)" approach, where complexity and diversity are built rapidly. latrobe.edu.audntb.gov.ua

A typical library generation methodology involves a two-dimensional diversification strategy:

Core Scaffold Diversification: In the first stage, a collection of diverse building blocks containing a suitable reactive partner for the alkyne (e.g., a panel of organic azides, dienes, or other dipoles) is reacted with this compound. This generates a library of unique core scaffolds, each bearing the still-intact sulfonyl fluoride group. latrobe.edu.audntb.gov.ua For example, reacting 10 different azides with this compound would produce a library of 10 distinct triazoles, all featuring a pendant -SO2F group.

Late-Stage Functionalization: In the second stage, the library of sulfonyl fluoride-containing scaffolds is further diversified by reacting them with a second collection of building blocks—this time, a panel of nucleophiles (e.g., various phenols and amines). latrobe.edu.audntb.gov.uanih.gov Each member of the scaffold library is reacted with each member of the nucleophile panel, typically in a parallel synthesis format like a 96-well plate. latrobe.edu.audntb.gov.ua

This two-step, modular approach allows for the exponential generation of a large and diverse library of compounds from a relatively small number of starting materials. If 10 alkyne-reactive partners are used in the first step and 10 nucleophiles are used in the second, a total of 100 (10 x 10) unique final products can be synthesized efficiently. The resulting library of complex molecules can then be screened for biological activity. nih.gov

| Step | Core Molecule | Building Block Set (Example Size) | Reaction | Intermediate/Final Library (Example Size) |

|---|---|---|---|---|

| 1: Scaffold Generation | This compound | Set A: Azides (N=10) | CuAAC Click Reaction | Library of Triazole-Sulfonyl Fluorides (N=10) |

| 2: Late-Stage Derivatization | Library of Triazole-Sulfonyl Fluorides (N=10) | Set B: Phenols & Amines (M=20) | SuFEx Reaction | Final Library of Diverse Products (N x M = 200) |

Future Research Trajectories and Interdisciplinary Opportunities for Phenylethynesulfonyl Fluoride

Innovations in Synthetic Accessibility and Scalability

While methods for the synthesis of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), including phenylethynesulfonyl fluoride (B91410), have been established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols.

Current synthetic strategies primarily involve the electrophilic quenching of a lithium alkynide with sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid anhydride. nih.gov However, the scalability of these methods can be hampered by the use of cryogenic temperatures and highly reactive organolithium reagents. nih.gov Alternative one-pot, two-step protocols that involve the reaction of the alkynide with sulfur dioxide followed by electrophilic fluorination offer an improved safety and scalability profile, particularly for electron-rich substrates. nih.gov

Future innovations may focus on the following areas:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes could offer significant advantages in terms of safety, reproducibility, and scalability. tue.nl Flow chemistry allows for precise control over reaction parameters, minimizes the accumulation of hazardous intermediates, and can facilitate a more streamlined production of phenylethynesulfonyl fluoride. tue.nl

Electrochemical Methods: Electrochemical synthesis presents a green and efficient alternative for the formation of sulfonyl fluorides from thiols and disulfides. rhhz.netnih.gov Exploring the electrochemical fluorosulfonylation of phenylacetylene derivatives could provide a direct and oxidant-free route to the target compound.

Novel Fluorinating Agents and Catalytic Systems: The development of new, bench-stable fluorosulfonylating reagents could simplify the synthesis and handling of these compounds. researchgate.net Furthermore, the exploration of catalytic methods, such as those based on palladium, for the direct fluorosulfonylation of terminal alkynes could significantly enhance the efficiency and substrate scope of the synthesis. nih.govresearchgate.net

A comparative overview of current and potential future synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Reagents | Conditions | Advantages | Challenges for Scalability |

|---|---|---|---|---|

| Current Batch Method | Phenylacetylene, ⁿBuLi, SO₂F₂ | Cryogenic (-78 to -110 °C) | Direct route | Use of cryogenic temperatures and organolithiums |

| Alternative Batch Method | Phenylacetylene, ⁿBuLi, SO₂, NFSI | One-pot, two-step | Better for electron-rich substrates | Still relies on organolithium reagents |

| Future Flow Chemistry | Phenylacetylene, suitable reagents | Continuous flow reactor | Improved safety, scalability, and control | Initial setup costs and optimization |

| Future Electrochemical | Phenylacetylene derivative, KF | Electrochemical cell | Green, mild conditions, inexpensive fluoride source | Substrate compatibility and electrode design |

| Future Catalytic | Phenylacetylene, SO₂ source, F source, Catalyst | Mild conditions | High efficiency and functional group tolerance | Catalyst development and cost |

Expansion of Reactivity Profiles and Novel Transformation Development

The reactivity of this compound is characterized by the dual functionality of the ethynyl (B1212043) and sulfonyl fluoride groups. The ethynyl moiety serves as a versatile handle for various cycloaddition and addition reactions, while the sulfonyl fluoride group is a robust connector for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.org

Future research is poised to expand this reactivity profile, leading to the development of novel molecular architectures. Key areas of exploration include:

Diversity Oriented Clicking (DOC): This strategy utilizes highly reactive hubs like this compound in a variety of stereoselective click-cycloaddition reactions to generate diverse libraries of complex molecules. nih.govlatrobe.edu.au Further exploration of dipole and diene partners will undoubtedly lead to an even broader range of novel heterocyclic sulfonyl fluorides. nih.gov

Novel Addition Reactions: The reaction of 2-substituted-alkynyl-1-sulfonyl fluorides with reagents like DMSO and DMF has been shown to produce unique zwitterionic and enamine sulfonyl fluoride cores. Investigating the reactions of this compound with a wider array of nucleophiles and electrophiles will likely uncover new and unexpected transformations.

Unconventional Reactivity: Recent studies have shown that sulfonyl fluorides can undergo unconventional reactions, such as acting as leaving groups in cross-coupling reactions. imperial.ac.uk Investigating whether this compound can participate in such transformations would open up new avenues for its application in synthetic chemistry.

Table 2 summarizes the known and potential future reactions of this compound.

Table 2: Reactivity Profile of this compound

| Reaction Type | Reagents/Conditions | Product Class | Potential for Novelty |

|---|---|---|---|

| [3+2] Cycloaddition | Azides, Nitrile Oxides | Triazoles, Isoxazoles | High, through new dipole partners |

| [4+2] Cycloaddition | Dienes | Bicyclic adducts | Moderate, depends on diene scope |

| Michael-type Addition | Amines, Carboxylates, Triazoles | β-Substituted alkenyl sulfonyl fluorides | High, with new nucleophiles |

| Addition of DMSO/DMF | DMSO or DMF | Zwitterionic/Enamine sulfonyl fluorides | High, exploring other polar aprotic solvents |

| SuFEx Click Chemistry | Phenols, Amines | Sulfonates, Sulfonamides | High, with diverse nucleophilic partners |

| Cross-Coupling (Hypothetical) | Transition metal catalyst, coupling partner | Phenylacetylene derivatives | High, would represent a new reactivity mode |

Exploration of Undiscovered Biological Applications

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology due to its unique balance of stability and reactivity, enabling it to covalently modify a range of amino acid residues in proteins. nih.gov While specific biological applications of this compound are yet to be extensively reported, its structural features suggest significant potential in several areas:

Covalent Inhibitors and Chemical Probes: The combination of a target-binding phenylacetylene scaffold and a covalent-modifying sulfonyl fluoride group makes this compound an attractive candidate for the development of targeted covalent inhibitors and activity-based protein profiling (ABPP) probes. nih.govnih.gov The ethynyl group can be further functionalized to enhance binding affinity and selectivity for specific protein targets.

Bioorthogonal Chemistry: The ethynyl group is a well-established functional group for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This opens up the possibility of using this compound in complex biological systems for applications like protein labeling and tracking.

Drug Discovery Platforms: The "Diversity Oriented Clicking" approach, utilizing this compound as a central hub, can rapidly generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery programs. nih.govlatrobe.edu.au This could accelerate the identification of novel therapeutic leads for a wide range of diseases.

Future research in this area will involve the synthesis of this compound analogues with various substituents on the phenyl ring to modulate their biological activity and target specificity. Screening these compounds against different protein classes will be crucial to uncover their therapeutic potential.

Integration with Emerging Technologies in Chemical Science

The unique properties of this compound make it an ideal candidate for integration with a range of emerging technologies in chemical science. These interdisciplinary opportunities could lead to significant advancements in materials science, diagnostics, and beyond.

Polymer Chemistry and Materials Science: The dual reactivity of this compound allows for its use as a versatile monomer or cross-linker in polymer synthesis. The ethynyl group can participate in polymerization reactions, while the sulfonyl fluoride moiety can be used for post-polymerization modification via SuFEx chemistry. chemrxiv.org This could lead to the development of novel functional polymers with tunable properties for applications in areas such as drug delivery, coatings, and advanced materials.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to gain deeper insights into the electronic structure, reactivity, and noncovalent interactions of this compound. nih.govmdpi.comarxiv.org Such studies can help in predicting its reactivity with different reaction partners, designing new catalysts for its synthesis, and understanding its interactions with biological targets.

Chemical Proteomics: The development of chemical probes based on the this compound scaffold can be coupled with advanced mass spectrometry-based proteomics techniques to identify novel protein targets and elucidate their roles in cellular processes. nih.govdigitellinc.com This could provide valuable insights into disease mechanisms and identify new therapeutic opportunities.

The integration of this compound with these cutting-edge technologies will undoubtedly unlock its full potential and pave the way for exciting new discoveries and applications.

Q & A

Q. What experimental conditions are critical for maintaining the stability of phenylethynesulfonyl fluoride (PEF) in enzymatic inhibition assays?

PEF is highly sensitive to hydrolysis, particularly in aqueous solutions. To ensure stability:

- Use anhydrous solvents (e.g., DMSO) for stock solutions and store at -20°C in airtight vials .

- Minimize exposure to moisture during experimental workflows by working in a nitrogen atmosphere or using desiccants .

- Validate stability via NMR or HPLC before assays to confirm intact compound integrity .

Q. How can researchers verify the purity and identity of this compound in synthesized batches?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified standards .

- Spectroscopy : Confirm structural identity via H/F NMR and FTIR, checking for characteristic sulfonyl fluoride peaks (e.g., S=O stretch at 1350–1400 cm) .

- Elemental analysis : Validate stoichiometry using combustion analysis for C, H, S, and F .

Q. What are the recommended controls for assessing PEF’s specificity as a serine protease inhibitor?

- Include positive controls (e.g., known serine protease inhibitors like PMSF) and negative controls (e.g., inactive analogs lacking the sulfonyl fluoride group).

- Perform kinetic assays to measure residual enzyme activity after PEF treatment, using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) .

- Use genetic knockouts or siRNA silencing of target proteases to confirm on-target effects .

Advanced Research Questions

Q. How should researchers resolve contradictory data on PEF’s off-target effects across different cell lines?

- Mechanistic profiling : Combine proteomics (e.g., activity-based protein profiling, ABPP) with transcriptomics to identify cell-specific binding partners .

- Dose-response analysis : Test PEF across a wider concentration range (e.g., 0.1–100 µM) to distinguish primary targets from low-affinity interactions .

- Cross-validation : Compare results with orthogonal inhibitors or CRISPR-Cas9-edited cell models to rule out assay artifacts .

Q. What strategies optimize PEF’s selectivity in complex biological systems?

- Structural modification : Introduce steric hindrance (e.g., bulkier aryl groups) to reduce non-specific binding while retaining sulfonyl fluoride reactivity .

- Time-dependent inactivation : Pre-incubate PEF with target enzymes to enhance specificity over transient interactions .

- Competitive pulldown assays : Use biotinylated PEF analogs and streptavidin beads to isolate and identify high-affinity targets via mass spectrometry .

Q. How can researchers design experiments to distinguish PEF’s direct enzyme inhibition from indirect cellular effects?

- In vitro vs. in vivo assays : Compare enzyme inhibition in purified systems (e.g., recombinant proteases) versus whole-cell lysates .

- Time-course studies : Measure inhibition kinetics (e.g., ) to differentiate rapid covalent binding from slower secondary effects .

- Metabolomic profiling : Track downstream metabolic changes (e.g., ATP levels, apoptosis markers) to identify indirect pathways .

Methodological Considerations

Q. What analytical methods are most reliable for quantifying PEF degradation products in long-term stability studies?

- LC-MS/MS : Quantify hydrolyzed byproducts (e.g., phenylethynesulfonic acid) with a limit of detection (LOD) < 1 ng/mL .

- Isotope dilution : Use deuterated internal standards to correct for matrix effects in biological samples .

- Accelerated stability testing : Expose PEF to elevated temperatures (40–60°C) and monitor degradation rates via Arrhenius modeling .

Q. How should researchers document PEF-related experiments to ensure reproducibility?

- Detailed metadata : Report solvent purity, temperature, pH, and humidity conditions in all experimental sections .

- Raw data archiving : Deposit chromatograms, spectra, and kinetic curves in repositories like Zenodo or Figshare with unique DOIs .

- Negative result reporting : Include failed experiments (e.g., non-inhibitory concentrations) to prevent publication bias .

Data Interpretation and Validation

Q. What statistical approaches are appropriate for analyzing dose-dependent PEF activity in high-throughput screens?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC and Hill slopes .

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments to minimize Type I errors in multi-target screens .

- Bootstrap resampling : Estimate confidence intervals for IC values when replicates are limited .

Q. How can researchers validate computational predictions of PEF-enzyme binding modes experimentally?

- X-ray crystallography : Co-crystallize PEF with target proteases (e.g., trypsin) to resolve binding-site interactions .

- Mutagenesis : Introduce point mutations (e.g., Ser→Ala in catalytic triads) to confirm covalent adduct formation .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics and compare with docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.